molecular formula C13H10F2O B13619409 2,3'-Difluoro-4-methoxybiphenyl CAS No. 1052241-71-0

2,3'-Difluoro-4-methoxybiphenyl

Cat. No.: B13619409
CAS No.: 1052241-71-0
M. Wt: 220.21 g/mol
InChI Key: JUQFKGANZUOEPU-UHFFFAOYSA-N
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Description

2,3’-Difluoro-4-methoxybiphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of two fluorine atoms at the 2 and 3’ positions and a methoxy group at the 4 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’-Difluoro-4-methoxybiphenyl can be achieved through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. For instance, 2,3-difluoro-4-methoxyphenylboronic acid can be coupled with a suitable aryl halide under mild conditions to yield the desired biphenyl compound .

Industrial Production Methods

Industrial production of 2,3’-Difluoro-4-methoxybiphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3’-Difluoro-4-methoxybiphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The biphenyl structure can be reduced under specific conditions to yield partially or fully hydrogenated products.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include phenol derivatives, hydrogenated biphenyls, and substituted biphenyls with various functional groups .

Scientific Research Applications

2,3’-Difluoro-4-methoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3’-Difluoro-4-methoxybiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methoxy group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-methoxyphenylboronic acid
  • 2,3-Difluoro-4-methoxyphenol
  • 3-Fluoro-3’-methoxybiphenyl

Uniqueness

2,3’-Difluoro-4-methoxybiphenyl is unique due to the specific positioning of the fluorine atoms and the methoxy group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring precise molecular interactions and stability under various conditions .

Properties

CAS No.

1052241-71-0

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

2-fluoro-1-(3-fluorophenyl)-4-methoxybenzene

InChI

InChI=1S/C13H10F2O/c1-16-11-5-6-12(13(15)8-11)9-3-2-4-10(14)7-9/h2-8H,1H3

InChI Key

JUQFKGANZUOEPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)F)F

Origin of Product

United States

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